chemical properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine
chemical properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine
Technical Whitepaper: Chemical Profile and Synthetic Utility of 4,5,6,7-Tetrahydro-1H-indazol-6-amine
Executive Summary
4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) represents a high-value pharmacophore in modern medicinal chemistry.[1] Structurally, it combines a bioisostere of the indole/benzimidazole ring system with a chiral aliphatic amine handle.[1] This unique architecture serves two critical functions in drug design: the indazole moiety often acts as a hinge-binder in kinase inhibitors (mimicking the adenine ring of ATP), while the C6-amine provides a solubilizing vector and a precise attachment point for diversity-oriented synthesis.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile.[1][2]
Chemical Identity & Physicochemical Profile
The molecule exists as a tautomeric bicyclic system.[1] Unlike fully aromatic indazoles, the partially saturated cyclohexane ring introduces stereochemical complexity and alters the electronic properties of the pyrazole core.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Notes |
| CAS Number | 74197-21-0 | Specific to the 6-amine isomer.[1] |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | Fragment-like (Rule of 3 compliant).[1] |
| Chirality | 1 Stereocenter at C6 | Exists as (R) and (S) enantiomers.[1] |
| pKa (Calculated) | N1-H (Indazole): ~13.8N2-H (Protonated): ~1.5C6-NH₂: ~10.6 | The aliphatic amine is the primary basic site.[1] |
| LogP (Predicted) | 0.23 | Highly polar; excellent water solubility.[1] |
| Tautomerism | 1H- / 2H- equilibrium | 1H-tautomer is generally favored in solution.[1] |
| H-Bond Donors | 3 (Indazole NH, Amine NH₂) | |
| H-Bond Acceptors | 2 (Indazole N, Amine N) |
Tautomeric Equilibrium
In solution, the tetrahydroindazole core undergoes rapid tautomerization between the 1H- and 2H- forms.[1] While the 1H-isomer is thermodynamically preferred in neutral solvents, the 2H-form is often the reactive species in N-alkylation reactions, particularly under basic conditions.[1]
Figure 1: Tautomeric equilibrium of the tetrahydroindazole core.
Synthetic Methodologies
Direct synthesis of the 6-amine is rarely performed via nitration of the tetrahydroindazole core due to regioselectivity issues.[1] Instead, the most robust protocols rely on the construction of the pyrazole ring from a functionalized cyclohexane precursor.
Route A: The "Ketal" Pathway (Recommended)
This route offers the highest purity and allows for the isolation of the stable ketone intermediate.[1]
-
Starting Material: 1,4-Cyclohexanedione mono-ethylene ketal.[1]
-
Formylation: Claisen condensation with ethyl formate/NaH yields the
-keto aldehyde.[1] -
Cyclization: Reaction with hydrazine hydrate forms the tetrahydroindazole ring.[1]
-
Deprotection: Acidic hydrolysis removes the ketal, revealing the ketone (4,5,6,7-tetrahydro-1H-indazol-6-one).[1]
-
Reductive Amination: The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride (
).[1]
Route B: The "Direct" Pathway
A shorter route utilizing 4-acetamidocyclohexanone.[1] This avoids the deprotection step but requires careful handling of the highly polar intermediate during the hydrazine cyclization.[1]
Chiral Resolution
Since the C6 position is chiral, obtaining enantiopure material is critical for SAR studies.[1]
-
Chemical Resolution: Formation of diastereomeric salts using (L)-(+)-Tartaric acid or (S)-Mandelic acid .[1]
-
Chromatographic Resolution: Preparative Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of Hexane:IPA:Diethylamine (80:20:0.1).[1]
Figure 2: Step-wise synthetic workflow for the production of the 6-amine target.
Reactivity & Derivatization Strategies
Chemoselectivity (Amine vs. Indazole)
The molecule contains two nucleophilic nitrogen centers: the aliphatic primary amine (C6-
-
Acylation/Alkylation: Under mild conditions (
, 1.0 eq electrophile), the aliphatic amine reacts exclusively due to its higher nucleophilicity ( ~10.6 vs ~14 for indazole).[1] -
Protection: To modify the indazole ring (e.g., N-arylation), the primary amine must first be protected (e.g., Boc or Cbz group).[1]
Oxidation Sensitivity
The tetrahydroindazole ring is susceptible to aromatization (dehydrogenation) to the fully aromatic indazole under harsh oxidative conditions (e.g.,
Applications in Drug Discovery
Kinase Inhibition
The tetrahydroindazole scaffold is a privileged structure in kinase drug discovery.[1] The indazole NH-N motif functions as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Glu/Leu residues). The C6-amine extends into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups.
-
Targets: p38 MAP Kinase, Rho-associated protein kinase (ROCK), and Nitric Oxide Synthase (NOS).[1]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 137 Da, this molecule is an ideal "fragment" for screening.[1] It possesses high ligand efficiency (LE) potential.[1] Hits containing this core can be grown by derivatizing the amine to probe adjacent sub-pockets.[1]
Experimental Protocol: Reductive Amination
Objective: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine from 4,5,6,7-tetrahydro-1H-indazol-6-one.
Materials:
-
4,5,6,7-tetrahydro-1H-indazol-6-one (1.0 eq)[1]
-
Ammonium Acetate (
, 10.0 eq)[1] -
Sodium Cyanoborohydride (
, 1.2 eq)[1] -
Methanol (Dry)[1]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the ketone (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol.
-
Imine Formation: Stir the mixture at room temperature for 1 hour under nitrogen atmosphere to allow imine formation.
-
Reduction: Cool the solution to
. Carefully add sodium cyanoborohydride (1.2 eq) portion-wise. -
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS (Target mass [M+H]+ = 138.1).
-
Quench: Quench the reaction with 1N HCl (carefully, gas evolution) to pH < 2. Stir for 30 mins to break down boron complexes.
-
Workup: Basify with 2N NaOH to pH > 12. Extract with DCM (3x).[1] Dry combined organics over
and concentrate. -
Purification: The crude amine is often pure enough for use.[1] If necessary, purify via amine-functionalized silica gel chromatography.[1]
References
-
ChemScene. (2025).[1] 4,5,6,7-Tetrahydro-1H-indazol-6-amine Product Data. Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: 4,5,6,7-tetrahydro-1H-indazole.[1][2][4][5][6][7] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2025).[1][7] Synthesis and Properties of Tetrahydroindazole Derivatives. Retrieved from [1]
-
Gein, V. L., et al. (2019).[1] Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry. Retrieved from
-
Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 4,5,6,7-Tetrahydroindazole. Retrieved from [1]
Sources
- 1. PubChemLite - 4,5,6,7-tetrahydro-1h-indazol-6-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
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